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molecular formula C8H19NO4S B8593326 2-Hydroxy-3-[(3-methylbutyl)amino]propane-1-sulfonic acid CAS No. 819849-87-1

2-Hydroxy-3-[(3-methylbutyl)amino]propane-1-sulfonic acid

Cat. No. B8593326
M. Wt: 225.31 g/mol
InChI Key: GOKCXJJRMTVGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642801B2

Procedure details

To a 80° C. solution of isoamylamine (2.0 g, 22.9 mmol) in 1,4-dioxane (9 mL) and water (3 mL) was added via syringe pump (1 h addition) a solution of 3-chloro-2-hydroxy-propane sulfonic acid, sodium salt (3.04 g, 15.3 mmol) in 1,4-dioxane (9.5 mL) and water (0.5 mL). The solution was stirred overnight at 80° C. The solvent was evaporated. The product was passed through an ion exchange column (Dowex 50×8, 100 g, solvent: water). It was recrystallized in absolute EtOH and lyophilized. Yield: 27%. 1H NMR (H2O, 500 MHz) δ ppm 4.24 (m, 1H), 3.22 (m, 1H), 3.02 (m, 5H), 1.49 (m, 3H), 0.79 (d, 3H, J=6.3 Hz). 13C(H2O, 125 MHz) δ ppm 63.54, 54.89, 51.53, 46.48, 34.12, 25.46, 21.56, 21.46. ES-MS 226 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.04 g
Type
reactant
Reaction Step Two
Quantity
9.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:6])[CH2:2][CH:3]([CH3:5])[CH3:4].Cl[CH2:8][CH:9]([OH:15])[CH2:10][S:11]([OH:14])(=[O:13])=[O:12].[Na]>O1CCOCC1.O>[OH:15][CH:9]([CH2:8][NH:6][CH2:1][CH2:2][CH:3]([CH3:5])[CH3:4])[CH2:10][S:11]([OH:14])(=[O:13])=[O:12] |^1:15|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(CC(C)C)N
Name
Quantity
9 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CS(=O)(=O)O)O
Name
Quantity
3.04 g
Type
reactant
Smiles
[Na]
Name
Quantity
9.5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The solution was stirred overnight at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
It was recrystallized in absolute EtOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC(CS(=O)(=O)O)CNCCC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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